4-(Methylthio)thiophenol
Overview
Description
4-(Methylthio)thiophenol, also known as 4-(Methylthio)benzenethiol, is an organic compound with the molecular formula C₇H₈S₂ and a molecular weight of 156.268 g/mol . It is characterized by the presence of a thiophenol group substituted with a methylthio group at the para position. This compound is known for its distinct sulfur-containing functional groups, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
4-(Methylthio)thiophenol, also known as 4-Methylthiophenol , is a compound that has been used in the synthesis of dyes, pharmaceuticals, pesticides, and other organic substances . It is an important molecule in biological systems and a significant intermediate in organic synthesis .
Mode of Action
It has been used in the development of a fluorescent probe for the detection of 4-methylthiophenol . The probe was found to have high selectivity, a low detection limit, and a fast response speed .
Biochemical Pathways
It is known that thiophenols, such as 4-methylthiophenol, are highly toxic and corrosive substances . They can produce wastes that have an impact on the environment when used as preservatives .
Result of Action
It is known that thiophenols, such as 4-methylthiophenol, are highly toxic and can be lethal to animals and aquatic organisms . If it enters the central nervous system, there may be symptoms of muscle weakness and sometimes long-term disability or death .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the concentration of 4-methylthiophenol in the environment can affect its toxicity . It has been listed as a significant environmental pollutant by environmental protection organizations in some countries due to its harmful effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylthio)thiophenol can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorothiophenol with sodium methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product.
Another method involves the use of 4-bromothiophenol and methylthiolate in the presence of a base such as potassium carbonate. This reaction also occurs under mild conditions and produces this compound with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)thiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
4-(Methylthio)thiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving sulfur-containing biomolecules and their interactions with biological systems.
Medicine: Research on this compound includes its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Thiophenol: Similar structure but lacks the methylthio group.
4-Methylthiophenol: Similar structure but lacks the thiol group.
4-Chlorothiophenol: Similar structure but has a chlorine atom instead of the methylthio group.
Uniqueness
4-(Methylthio)thiophenol is unique due to the presence of both thiol and methylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methylsulfanylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMOWQQIZINTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149957 | |
Record name | 4-(Methylthio)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-97-0 | |
Record name | 4-(Methylthio)benzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)thiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylthio)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylsulfanyl)thiophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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